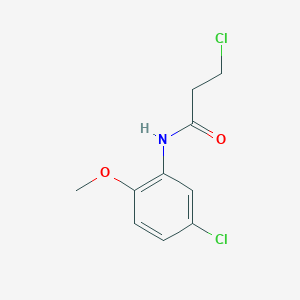

3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide

Descripción general

Descripción

3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide is a chemical compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 . It is a solid substance that is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11Cl2NO2/c1-15-9-3-2-7(12)6-8(9)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored at room temperature . Its melting point is 80°C .Aplicaciones Científicas De Investigación

Lipoxygenase Inhibition : The compound, as part of a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, has been identified as a potential lipoxygenase inhibitor. This is significant as lipoxygenase is a key enzyme involved in the biosynthesis of leukotrienes, compounds that play a role in inflammatory responses (Aziz‐ur‐Rehman et al., 2016).

Antinociceptive Properties : Research indicates that derivatives of this compound exhibit varying levels of antinociceptive activity, comparable to standard pain relievers like aspirin. This suggests potential applications in pain management (Önkol et al., 2004).

Herbicidal Activity : A derivative of this compound, featuring specific structural modifications, showed effective herbicidal activity. This points towards its potential use in agricultural settings for weed control (Liu et al., 2007).

Antibacterial and Antifungal Properties : Some derivatives have been tested for antibacterial and antifungal activities, suggesting a potential role in fighting infections caused by various microbes (Baranovskyi et al., 2018).

Melatonin Receptor Binding : Research into phenylalkyl amides, including compounds structurally related to 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide, has revealed insights into the binding site of the melatonin receptor. This could have implications for the development of sleep aids or treatments for circadian rhythm disorders (Garratt et al., 1996).

Anticancer Activity : Novel derivatives have demonstrated antioxidant and anticancer activity, suggesting potential in cancer treatment, particularly against glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Soil Metabolism : Studies have shown the metabolism of this compound and its derivatives in soil, indicating potential environmental implications or uses in the degradation of pesticides and herbicides (Briggs & Ogilvie, 1971).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide are currently unknown. This compound is a halogenated derivative of a secondary amide bearing an aromatic substituent

Mode of Action

It’s known that amides can act as both an acid and a base . The presence of the amide group and the aromatic system in the compound might influence its interaction with its targets .

Propiedades

IUPAC Name |

3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-15-9-3-2-7(12)6-8(9)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHGFUVWTWXSFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364893 | |

| Record name | 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346726-62-3 | |

| Record name | 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

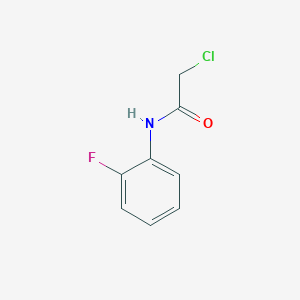

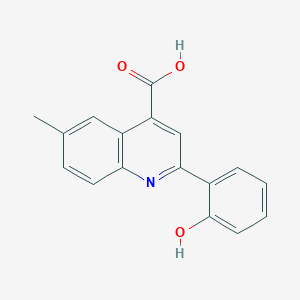

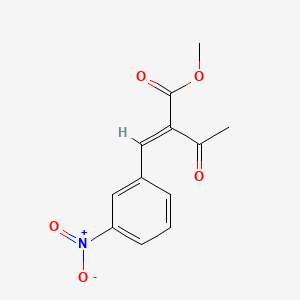

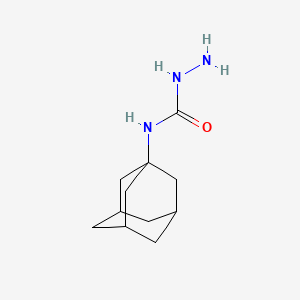

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)

![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)